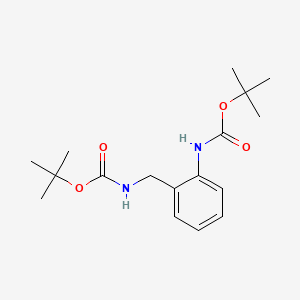

tert-Butyl 2-Boc-aminobenzylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 2-Boc-aminobenzylcarbamate is a chemical compound with the molecular formula C17H26N2O4 and a molecular weight of 322.4 g/mol . It is commonly used as a protecting group in organic synthesis, particularly for amines. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry.

Mechanism of Action

Target of Action

Tert-Butyl 2-Boc-aminobenzylcarbamate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Pharmacokinetics

Some pharmacokinetic properties are predicted :

These properties can impact the bioavailability of the compound in the body.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-Boc-aminobenzylcarbamate can be synthesized through a multi-step process involving the protection of an amine group with a tert-butoxycarbonyl (Boc) group. The synthesis typically involves the reaction of tert-butyl carbamate with an appropriate benzylamine derivative under basic conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like palladium in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-Boc-aminobenzylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid.

Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride.

Oxidation Reactions: It can undergo oxidation in the presence of strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Trifluoroacetic acid is commonly used for deprotection.

Reduction: Lithium aluminum hydride is used for reducing the compound.

Oxidation: Potassium permanganate is used for oxidation reactions.

Major Products Formed

Scientific Research Applications

tert-Butyl 2-Boc-aminobenzylcarbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is as a protecting group for amines in peptide synthesis . The compound is also used in the synthesis of various pharmaceuticals and biologically active molecules . In addition, it is employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Comparison with Similar Compounds

tert-Butyl 2-Boc-aminobenzylcarbamate is similar to other Boc-protected compounds such as tert-butyl carbamate and N-Boc-hydroxylamine . it is unique in its specific structure and the stability it provides to the protected amine. Other similar compounds include:

tert-Butyl carbamate: Used in similar applications but with a simpler structure.

N-Boc-hydroxylamine: Another Boc-protected compound used in organic synthesis.

These compounds share the common feature of having a Boc group, but they differ in their specific applications and the stability they provide to the protected functional groups.

Biological Activity

tert-Butyl 2-Boc-aminobenzylcarbamate is a chemical compound extensively utilized in organic synthesis, particularly as a protecting group for amines. This compound, characterized by its stability and ease of removal, plays a crucial role in the synthesis of various bioactive molecules. Its molecular formula is C17H26N2O4, with a molecular weight of 322.4 g/mol .

The biological activity of this compound is primarily linked to its function in peptide synthesis and as a precursor in the development of pharmaceuticals. The compound acts through several mechanisms:

- Protecting Group Functionality : The tert-butoxycarbonyl (Boc) group protects the amine during synthetic processes, allowing for selective reactions without affecting other functional groups.

- Stability : The compound exhibits significant stability under various conditions, which is essential for maintaining the integrity of sensitive amine functionalities during complex synthetic routes .

Anti-Inflammatory Activity

Recent studies have explored the anti-inflammatory potential of derivatives related to this compound. For instance, a series of new compounds synthesized from tert-butyl 2-amino phenylcarbamate were evaluated for their anti-inflammatory effects using an in vivo rat model. The results indicated that several derivatives demonstrated significant anti-inflammatory activity compared to standard drugs like indomethacin. Specifically, compounds exhibited inhibition percentages ranging from 39% to over 54% within 9 to 12 hours post-administration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the benzyl moiety can significantly influence biological activity. For example, substituents on the benzene ring were found to enhance or diminish the anti-inflammatory effects, indicating that careful design of the substituents can lead to more potent compounds .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Protecting group; precursor for bioactive compounds | Widely used in peptide synthesis |

| N-Boc-hydroxylamine | N-Boc-hydroxylamine | Used in organic synthesis; similar protective function | Less stable than Boc-amines |

| tert-butyl carbamate | tert-butyl carbamate | Protecting group for amines; less complex structure | Commonly used in various reactions |

Research Findings

Research indicates that this compound can be synthesized through multi-step processes involving the protection of amine groups with Boc groups. Its application extends beyond simple protection; it serves as a key intermediate in synthesizing complex biologically active molecules .

In silico studies further support its potential by demonstrating favorable binding interactions with various biological targets, suggesting that derivatives could be developed into therapeutic agents targeting specific pathways .

Properties

IUPAC Name |

tert-butyl N-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-9-7-8-10-13(12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJDCDLBHCNBMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727450 |

Source

|

| Record name | tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263403-72-1 |

Source

|

| Record name | tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.